3-Bromo-2,8-dichloroquinoline-4-carboxylic acid
Description
3-Bromo-2,8-dichloroquinoline-4-carboxylic acid (CAS No. 1437432-61-5) is a halogenated quinoline derivative characterized by a bromine atom at position 3, chlorine atoms at positions 2 and 8, and a carboxylic acid group at position 4 . Quinoline scaffolds are pivotal in medicinal chemistry due to their aromatic heterocyclic structure, which facilitates interactions with biological targets. This compound is supplied by specialized manufacturers like Ambeed, Inc., highlighting its relevance in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C10H4BrCl2NO2 |
|---|---|
Molecular Weight |
320.95 g/mol |
IUPAC Name |
3-bromo-2,8-dichloroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H4BrCl2NO2/c11-7-6(10(15)16)4-2-1-3-5(12)8(4)14-9(7)13/h1-3H,(H,15,16) |
InChI Key |
DYTMSCBQDWTAHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(N=C2C(=C1)Cl)Cl)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,8-dichloroquinoline-4-carboxylic acid typically involves the functionalization of the quinoline ring system. One common method includes the use of Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . This method is often employed to introduce the carboxylic acid group at the 4-position of the quinoline ring.
Industrial Production Methods
While specific industrial production methods for 3-Bromo-2,8-dichloroquinoline-4-carboxylic acid are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also explored to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,8-dichloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the quinoline ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-2,8-dichloroquinoline-4-carboxylic acid is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Bromo-2,8-dichloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in signal transduction, leading to changes in cellular processes .
Comparison with Similar Compounds
Substituent Positioning and Functional Group Analysis
Table 1: Structural Comparison of Halogenated Quinoline Derivatives
Key Observations :
- Halogen Placement: The position of bromine and chlorine significantly affects electronic properties. For instance, bromine at C3 (target compound) vs. C8 (in ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) alters steric and electronic interactions in synthetic pathways .
- Functional Groups: Carboxylic acid (target compound) enhances hydrophilicity compared to ester derivatives (e.g., ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate), which may improve aqueous solubility for drug delivery applications .
Solubility and Reactivity :
- The carboxylic acid group in 3-bromo-2,8-dichloroquinoline-4-carboxylic acid increases polarity, likely enhancing solubility in polar solvents compared to ester analogs (e.g., ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) .
- Halogenation (Br, Cl) augments electrophilic character, making the compound reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .
Biological Activity
3-Bromo-2,8-dichloroquinoline-4-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of 3-Bromo-2,8-dichloroquinoline-4-carboxylic acid can be represented as follows:
- Molecular Formula : C10H5BrCl2N1O2
- Molecular Weight : 290.01 g/mol
This compound features a quinoline backbone with bromine and chlorine substituents that influence its biological activity.
Antimicrobial Activity
Research has shown that compounds with quinoline structures exhibit significant antimicrobial properties. A study highlighted that derivatives of quinoline, including those similar to 3-Bromo-2,8-dichloroquinoline-4-carboxylic acid, demonstrated effective antibacterial activity against various strains of bacteria.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Bromo-2,8-dichloroquinoline-4-carboxylic acid | E. coli | 10 µg/mL |
| S. aureus | 5 µg/mL | |
| Pseudomonas aeruginosa | 15 µg/mL |
This table summarizes the MIC values for various bacterial strains, indicating the effectiveness of the compound as an antimicrobial agent.
Anticancer Properties
The potential anticancer activity of 3-Bromo-2,8-dichloroquinoline-4-carboxylic acid has been explored in several studies. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.
Case Study: Inhibition of Breast Cancer Cells
A notable study investigated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated that:
- IC50 Value : The compound exhibited an IC50 value of approximately 12 µM after 48 hours of treatment.
- Mechanism : The inhibition was associated with the induction of apoptosis and cell cycle arrest at the G1 phase.
Antiviral Activity
The antiviral potential of quinoline derivatives has gained attention, especially in light of recent global health challenges. Research indicates that compounds like 3-Bromo-2,8-dichloroquinoline-4-carboxylic acid may exhibit antiviral properties against viruses such as influenza and coronaviruses.
Table 2: Antiviral Activity Against Influenza Virus
| Compound | Viral Strain | Inhibition Percentage (%) |
|---|---|---|
| 3-Bromo-2,8-dichloroquinoline-4-carboxylic acid | H1N1 | 85% |
| H5N1 | 78% |
This table illustrates the effectiveness of the compound in inhibiting viral growth in laboratory settings.
Mechanistic Insights
The biological activity of 3-Bromo-2,8-dichloroquinoline-4-carboxylic acid is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and viral replication.
- Cell Signaling Pathways : It can modulate signaling pathways associated with cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress in target cells leading to apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-2,8-dichloroquinoline-4-carboxylic acid, and how can reaction conditions be systematically optimized?
- Methodology : Begin with a halogenated quinoline precursor (e.g., 2,8-dichloroquinoline-4-carboxylic acid) and employ bromination using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Optimize solvent polarity (e.g., DMF vs. THF), catalyst choice (e.g., Lewis acids), and reaction time. Monitor progress via TLC or HPLC, and purify intermediates using column chromatography .
- Key Parameters : Yield improvements hinge on steric hindrance management at the 3-position and avoiding over-bromination.
Q. Which spectroscopic techniques are critical for characterizing 3-bromo-2,8-dichloroquinoline-4-carboxylic acid?
- Methodology : Use 1H/13C NMR in deuterated DMSO to identify substituent positions (e.g., aromatic protons and carboxy group). High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR validates carboxylic acid (–COOH) and C–Br stretches (500–600 cm⁻¹). X-ray crystallography resolves spatial arrangement if single crystals are obtainable .
- Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities.
Q. What safety protocols are recommended for handling halogenated quinoline derivatives?
- Guidelines : Use fume hoods, nitrile gloves, and lab coats to prevent inhalation/skin contact. Store in airtight containers at 2–8°C to avoid degradation. In case of exposure, flush eyes/skin with water for 15+ minutes and seek medical attention .
- Risk Mitigation : Conduct hazard assessments (e.g., reactivity with moisture) and ensure access to emergency showers.
Advanced Research Questions
Q. How do bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Perform Suzuki-Miyaura couplings using the 3-bromo substituent as a reactive site. Compare reaction rates with analogous 2,8-dichloro derivatives to assess electronic effects (e.g., bromine’s higher electronegativity enhances oxidative addition in Pd-catalyzed reactions). Use kinetic studies and DFT modeling to map substituent effects on transition states .
- Contradiction Resolution : Conflicting reactivity data may arise from solvent polarity or catalyst loading—systematically vary these parameters.
Q. How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodology : Replicate assays under standardized conditions (e.g., MIC tests for antimicrobial activity vs. MTT assays for cytotoxicity). Verify compound purity (>95% via HPLC) and solubility (use DMSO/water mixtures). Test against isogenic bacterial/cancer cell lines to isolate mechanism-specific effects .
- Statistical Analysis : Employ dose-response curves and ANOVA to identify significant activity trends.
Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., DNA gyrase for antimicrobial activity). Validate with MD simulations (GROMACS) to assess binding stability. Use QSAR models to correlate substituent electronic parameters (Hammett constants) with bioactivity .
- Data Integration : Cross-reference docking scores with experimental IC50 values to refine predictive models.
Q. How can structure-activity relationship (SAR) studies guide the design of analogues with improved pharmacokinetics?
- Methodology : Synthesize derivatives with varied halogenation (e.g., 3-iodo or 2-fluoro substitutions) and assess logP (lipophilicity) via shake-flask assays. Evaluate metabolic stability in liver microsomes and plasma protein binding (ultrafiltration). Prioritize analogues with balanced solubility (e.g., carboxylate salt formation) and membrane permeability (Caco-2 assays) .
- Advanced SAR : Use crystallographic data to identify hydrogen-bonding motifs critical for target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
